Atmospheric Chemistry: OH Radical Reactivity Compared to 2-Buten-1-ol
In gas-phase atmospheric modeling, 3-buten-1-ol (k4) exhibits significantly different reactivity toward OH radicals compared to its isomer 2-buten-1-ol (k2). The rate coefficient for 3-buten-1-ol at 298 K is lower, reflecting the distinct electronic and steric environment of its terminal double bond [1].
| Evidence Dimension | OH Radical Reaction Rate Coefficient at 298 K (k, cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | 5.6 × 10⁻¹¹ (k4) |
| Comparator Or Baseline | 2-Buten-1-ol (crotyl alcohol): 7.6 × 10⁻¹¹ (k2) |
| Quantified Difference | 3-buten-1-ol reacts approximately 26% slower |
| Conditions | Gas-phase; 298 K; measured via relative rate and pulsed laser photolysis-laser induced fluorescence techniques |
Why This Matters
Accurate selection of the correct isomer is critical for environmental fate modeling and atmospheric chemistry studies, as substituting 2-buten-1-ol for 3-buten-1-ol would introduce a 26% error in estimated tropospheric lifetimes.
- [1] Jiménez, E. et al. Rate Coefficients for the Reaction of OH with a Series of Unsaturated Alcohols between 263 and 371 K. J. Phys. Chem. A, 2008, 112, 19, 4385-4392. View Source
